molecular formula C15H11BrO B1331383 1-(7-Bromo-9h-fluoren-2-yl)ethanone CAS No. 34172-50-4

1-(7-Bromo-9h-fluoren-2-yl)ethanone

Cat. No.: B1331383
CAS No.: 34172-50-4
M. Wt: 287.15 g/mol
InChI Key: KHWBLOWMPKTMRI-UHFFFAOYSA-N
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Description

1-(7-Bromo-9H-fluoren-2-yl)ethanone is an organic compound with the molecular formula C15H11BrO It is a derivative of fluorenone, where a bromine atom is substituted at the 7th position of the fluorenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(7-Bromo-9H-fluoren-2-yl)ethanone can be synthesized through a multi-step process starting from fluorene. The general synthetic route involves:

    Bromination of Fluorene: Fluorene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 7-bromofluorene.

    Oxidation: The 7-bromofluorene is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form 7-bromo-9H-fluorenone.

    Acylation: Finally, the 7-bromo-9H-fluorenone undergoes acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to produce this compound.

Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up the process to ensure higher yields and purity. The use of safer and more environmentally friendly reagents and solvents is also considered in industrial settings.

Chemical Reactions Analysis

1-(7-Bromo-9H-fluoren-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Major Products:

  • Substitution products (e.g., 1-(7-amino-9H-fluoren-2-yl)ethanone).
  • Reduction products (e.g., 1-(7-bromo-9H-fluoren-2-yl)ethanol).
  • Oxidation products (e.g., 1-(7-bromo-9H-fluoren-2-yl)acetic acid).

Scientific Research Applications

1-(7-Bromo-9H-fluoren-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Bromo-9H-fluoren-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

1-(7-Bromo-9H-fluoren-2-yl)ethanone can be compared with other fluorenone derivatives:

    1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone: This compound has two fluorine atoms at the 9th position, which may alter its reactivity and biological activity.

    1-(7-Bromo-9H-fluoren-2-yl)-2-chloroethanone:

    1-(7-Bromo-9H-fluoren-2-yl)acetic acid:

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both a bromine atom and a carbonyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(7-bromo-9H-fluoren-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO/c1-9(17)10-2-4-14-11(6-10)7-12-8-13(16)3-5-15(12)14/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWBLOWMPKTMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10955714
Record name 1-(7-Bromo-9H-fluoren-2-yl)ethan-1-one
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Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34172-50-4
Record name NSC113305
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(7-Bromo-9H-fluoren-2-yl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetyl-7-bromofluorene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1-(7-bromo-9H-fluoren-2-yl)-ethanone is prepared by the reaction of 2-bromofluorene (available from Aldrich Chemical Company, Milwaukee, Wis.) with acetic anhydride/AlCl3/nitrobenzene according to Tsuno et al., Bull. Chem. Soc. Jpn., 51, 601-607 (1978), incorporated herein by reference.
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acetic anhydride AlCl3 nitrobenzene
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